molecular formula C4H6O B1359925 Methyl propargyl ether CAS No. 627-41-8

Methyl propargyl ether

Cat. No.: B1359925
CAS No.: 627-41-8
M. Wt: 70.09 g/mol
InChI Key: YACFFSVYSPMSGS-UHFFFAOYSA-N
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Description

Methyl propargyl ether, also known as 3-methoxy-1-propyne, is an organic compound with the molecular formula C4H6O. It is a colorless liquid with a characteristic ether-like odor. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl propargyl ether plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of propargyl groups to biomolecules. For instance, this compound can be used in the synthesis of [Ru3(μ3-κ(2)-HNNMe2)(μ3-κ(2)-MeOCH2CCH2)(μ-CO)2(CO)6], a complex used in catalysis . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the structure and function of the target molecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing propargyl groups, such as this compound, have been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, similar to the effects of rasagiline, a monoamine oxidase-B inhibitor . These changes can lead to alterations in cellular behavior, including increased cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can participate in 1,3-dipolar cycloaddition reactions, forming stable adducts with dipolarophiles such as alkenes and alkynes . These interactions can result in the modulation of enzyme activity and the regulation of various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing or reducing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolically labeled with propargyl groups, enabling the detection and identification of methylation sites in RNA and potentially DNA and proteins . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, the propargyl group of this compound can facilitate its uptake and distribution within cells, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be localized to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . These localization patterns are crucial for understanding the specific biochemical roles of this compound within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propargyl ether can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Another method involves the use of propargyl bromide and sodium methoxide. In this reaction, propargyl bromide is reacted with sodium methoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) to yield this compound.

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but with optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction conditions are carefully controlled to ensure efficient production. Continuous flow reactors are often used to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl propargyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Sodium hydride (NaH) or other strong bases can be used to deprotonate the alkyne, followed by reaction with electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Methyl propargyl ether is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl propargyl ether: Similar in structure but with an ethyl group instead of a methyl group.

    Propargyl alcohol: Contains a hydroxyl group instead of an ether group.

    Propargyl bromide: Contains a bromine atom instead of an ether group.

Uniqueness

Methyl propargyl ether is unique due to its combination of an ether and an alkyne functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

3-methoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACFFSVYSPMSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211762
Record name 3-Methoxypropyne
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl propargyl ether
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CAS No.

627-41-8
Record name Methyl propargyl ether
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Record name 3-Methoxypropyne
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Record name 3-Methoxypropyne
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Record name 3-methoxypropyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for methyl propargyl ether?

A1: this compound has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. Key spectroscopic data include:

  • 1H NMR (CDCl3): δ 6.77 (1H, t, J = 5.9 Hz), 5.48 (2H, d, J = 5.9 Hz), 3.42 (3H, s). []

Q2: What are the preferred conformations of this compound and what factors contribute to their stability?

A2: Research indicates that this compound predominantly exists in gauche conformations. Computational studies using methods like G3MP2, CCSD(T), and others have revealed that hyperconjugative interactions are primarily responsible for the preference for gauche conformations over anti conformations. [] The interplay between hyperconjugative interactions and Pauli exchange-type repulsions influences the conformational landscape. []

Q3: How has computational chemistry been employed to understand the properties and reactivity of this compound?

A3: Computational chemistry has played a crucial role in elucidating the conformational preferences, electronic structure, and reactivity of this compound. Studies employing Density Functional Theory (DFT) have provided insights into reaction mechanisms involving this compound, such as its cyclotrimerization in the presence of ruthenium catalysts. [, ] These calculations shed light on the structures of potential intermediates and the overall reaction pathway. []

Q4: How can this compound be utilized as a synthetic building block?

A4: this compound serves as a versatile starting material in organic synthesis:

  • Lithiation and Alkylation: It can be readily lithiated at the propargylic position (C-3), allowing for subsequent reactions with various electrophiles to introduce alkyl substituents. []
  • Formation of α,β-Unsaturated Ketones: A gold(III)-catalyzed methodology enables the efficient transformation of methyl propargyl ethers into α,β-unsaturated ketones, valuable intermediates in organic synthesis. [, ]
  • Cycloaddition Reactions: this compound readily participates in [2+2+2] cycloaddition reactions with alkynes like butyronitrile in the presence of iron(0) catalysts to yield pyridine derivatives. [] This highlights its utility in constructing heterocyclic compounds.

Q5: What regioselectivity is observed in the reaction of this compound with tellurium tetrachloride?

A5: The reaction of this compound with tellurium tetrachloride proceeds with regioselectivity, preferentially forming the addition product where tellurium adds to the terminal carbon of the alkyne. [] This regioselectivity is governed by the electronic nature of the alkyne and the electrophilic nature of tellurium tetrachloride.

Q6: How has this compound been employed in polymer chemistry?

A6: this compound is a valuable monomer in polymer synthesis:

  • Functionalized Polyethylene Synthesis: Copolymerization of ethylene with 5-norbornene-2-methyl propargyl ether (NMPE) using specific catalysts allows the synthesis of functionalized polyethylene. The pendant alkynyl groups in the copolymer can be further modified via click chemistry to introduce desired functionalities. []
  • Cross-linked Polyether-Polyacetal Synthesis: this compound can be utilized to synthesize long-chain divinyl ethers, which can be polymerized to create cross-linked polyether-polyacetal structures containing macrocycles. These structures have shown potential as solid superbase catalysts. []

Q7: Can you elaborate on the use of this compound in solid superbase catalyst synthesis?

A7: Researchers have explored the synthesis of solid superbase catalysts by first preparing cross-linked polymers incorporating this compound. Treatment of these polymers with potassium hydroxide (KOH) or cesium hydroxide (CsOH) leads to the formation of solid complexes. These complexes have demonstrated catalytic activity in reactions like the ethynylation of acetones and the isomerization of this compound to allenyl methyl ether. []

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